Ganoderic Acid X is a lanostanoid triterpene predominantly found in Ganoderma lucidum, a medicinal mushroom commonly known as Lingzhi in China and Reishi in Japan. [, , ] This natural product belongs to a class of highly oxidized triterpenoids known as ganoderic acids, recognized for their diverse pharmacological activities. [, , ] Specifically, Ganoderic Acid X has garnered significant attention in scientific research due to its potential anti-tumor properties. [, ]
Ganoderic Acid X is classified as a type II ganoderic acid, which are triterpenoids characterized by their complex carbon skeletons. These compounds are primarily synthesized in the fruiting bodies and mycelia of Ganoderma lucidum. The biosynthesis of ganoderic acids starts from acetyl coenzyme A through the mevalonate pathway, leading to various structural derivatives including Ganoderic Acid X .
Ganoderic acids exhibit a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. They have been shown to inhibit tumor growth and metastasis in various cancer cell lines .
The synthesis of Ganoderic Acid X involves complex biochemical pathways within Ganoderma lucidum. The primary pathway is the mevalonate pathway, where acetyl coenzyme A is converted into mevalonate and subsequently into farnesyl diphosphate. This compound is then transformed into squalene, which undergoes cyclization to form lanosterol. Through a series of oxidative modifications catalyzed by cytochrome P450 enzymes, lanosterol is converted into various ganoderic acids .
Recent advances have utilized genetic engineering techniques to enhance the production of Ganoderic Acid X. For instance, overexpression of specific genes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase has been shown to increase the yield of ganoderic acids significantly .
Ganoderic Acid X possesses a complex molecular structure typical of triterpenoids. It features multiple rings and functional groups that contribute to its biological activity. The detailed molecular formula is C30H50O5, indicating the presence of five oxygen atoms within its structure.
Ganoderic Acid X can undergo various chemical reactions typical for triterpenoids. These include:
These reactions are catalyzed by specific enzymes such as cytochrome P450 monooxygenases, which facilitate the conversion of precursors into more complex structures .
The mechanism of action for Ganoderic Acid X involves several pathways:
Research indicates that Ganoderic Acid X may interact with cellular targets such as MDM2, disrupting its interaction with p53 and thus enhancing p53-mediated apoptosis in cancer cells .
Ganoderic Acid X exhibits distinct physical and chemical properties:
These properties influence its extraction methods and applications in pharmaceuticals.
Ganoderma lucidum (Lingzhi or Reishi) has been revered in traditional Chinese medicine (TCM) for over 2,000 years. First documented in Shen Nong's Ben Cao Jing (ca. 200 BCE), it was classified as an "upper-grade" herb symbolizing longevity and spiritual potency [1] [3]. Historical texts like the Compendium of Materia Medica (1596 CE) described its use for strengthening vital energy ("Qi"), treating fatigue, and addressing disorders ranging from asthma to liver ailments [3] [9]. While early applications utilized whole-organism preparations, modern pharmacognosy has identified ganoderic acid X (GAX) as a key bioactive triterpenoid responsible for part of Ganoderma's therapeutic effects, particularly in cancer and inflammation [7] [9]. Ethnopharmacological records from Japan, Korea, and Southeast Asia further corroborate its use in "tonifying" the body and combating tumors, aligning with contemporary research on GAX’s cytotoxic properties [4] [10].
GAX belongs to the lanostane-type tetracyclic triterpenoid family, characterized by a C30 backbone with high oxidation levels. Within the genus Ganoderma (family Ganodermataceae), over 170 triterpenoids have been identified, categorized into two structural types:
GAX is primarily biosynthesized in the fruiting bodies and mycelia of G. lucidum sensu lato (including the closely related species G. lingzhi and G. sichuanense) [4]. Its molecular formula is C₃₂H₄₈O₅ (PubChem CID: 71459520), featuring a γ-lactone ring at C-24/C-26 and carbonyl groups at C-3, C-7, and C-11 [2] [7]. This structural complexity underpins its pharmacological potency compared to simpler triterpenoids.
Table 1: Key Structural and Bioactive Features of GAX vs. Related Ganoderic Acids
Compound | Molecular Formula | Type | Key Functional Groups | Primary Bioactivities |
---|---|---|---|---|
Ganoderic Acid X | C₃₂H₄₈O₅ | II | 3,7,11-triketone; Δ8,9; 26-lactone | Topoisomerase inhibition, Apoptosis induction |
Ganoderic Acid A | C₃₀H₄₄O₇ | I | 15-OH; 26-carboxylic acid | Anti-inflammatory, Hepatoprotective |
Ganoderic Acid D | C₃₀H₄₄O₇ | I | 7-OH; 26-carboxylic acid | mTOR inhibition, Autophagy promotion |
Ganoderic Acid T | C₃₀H₄₂O₇ | II | 7,15-diOH; Δ24,25 | Mitochondria-mediated apoptosis |
The biosynthesis of GAX initiates from lanosterol, a precursor derived from the mevalonate (MVA) pathway. Key enzymatic steps involve:
Recent advances in synthetic biology enabled heterologous GAX production in Saccharomyces cerevisiae. By expressing G. lucidum CYP512V2 and CYP5144P1 in lanosterol-hyperproducing yeast strains, researchers achieved GAX titers exceeding those from native mushroom extracts, confirming the enzymatic pathway [5].
Table 2: Key Enzymes in GAX Biosynthesis
Enzyme | Function | Substrate | Product |
---|---|---|---|
CYP5150L8 | Triple oxidation of lanosterol | Lanosterol | 3-Hydroxy-lanosta-8,24-dien-26-oic acid |
CYP512V2 | C-11 oxidation | Type I ganoderic acid | 11-Keto derivative |
CYP5144P1 | C-7 oxidation | 3,11-Diketone intermediate | GAX precursor |
Dehydrogenase(s) | Introduction of Δ8,9 double bond | Oxidized lanostane skeleton | Conjugated diene system |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7